BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-Chloro-4-
(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-(hydroxymethyl)phenol (CAS No. 21973-35-5), a key intermediate in various
chemical syntheses. The following sections detail its characterization by Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
offering valuable reference data for researchers, scientists, and professionals in drug
development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Chloro-
4-(hydroxymethyl)phenol by providing information about the hydrogen (*H) and carbon (*3C)
atomic environments within the molecule.

Data Presentation

Table 1: *H and *3C NMR Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)phenol
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1H NMR Data

Assignment

H-3

H-5

H-6

-CHz2-
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13C NMR Data
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C-4

C-5

C-6

-CHz2-

Note: Chemical shifts () are reported in parts per million (ppm). Coupling constants (J) are in
Hertz (Hz). Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol

The following provides a representative methodology for acquiring NMR spectra of 2-Chloro-4-
(hydroxymethyl)phenol.

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a deuterated solvent, such as Deuterated Chloroform (CDCIs) or Deuterated Dimethyl
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Sulfoxide (DMSO-ds), within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS)
is added as an internal standard (& = 0.00 ppm).

 Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

» 1H NMR Acquisition: The experiment is run at room temperature. Key parameters include a
90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. This experiment
requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
the 13C isotope.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software. The chemical shifts are then
referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the
absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Data Presentation
Table 2: Key IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol
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Functional Group

Frequency (cm™1) Intensity Vibration Type _
Assignment
Phenolic and Alcoholic
~3400-3200 Strong, Broad O-H stretch oH
~3050-3010 Medium C-H stretch Aromatic C-H
~2920, ~2850 Medium C-H stretch Methylene (-CHz-)
~1600, ~1490 Medium-Strong C=C stretch Aromatic ring
~1230 Strong C-O stretch Phenolic C-O
~1050 Strong C-O stretch Primary alcohol C-O
1,2,4-trisubstituted
~820 Strong C-H bend
benzene
~740 Strong C-Cl stretch Aryl chloride

Note: Frequencies (v) are reported in reciprocal centimeters (cm~1). Data is based on typical
ranges for the specified functional groups.

Experimental Protocol

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the powdered sample is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide). Alternatively, a KBr (Potassium Bromide) pellet can
be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture
into a thin, transparent disk.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm™2.
Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound, as well as structural details based on its fragmentation pattern upon
ionization.

Data Presentation

Table 3: Mass Spectrometry Data (Electron lonization) for 2-Chloro-4-(hydroxymethyl)phenol

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Identity

[M]*, [M+2]* (Molecular ion

peak and its isotope peak,

158 /160 High o _
characteristic 3:1 ratio for one
chlorine atom)

) [M - OH]* (Loss of hydroxyl

1417143 Medium )
radical)

) [M - CH20H]* (Loss of

129/131 Medium )
hydroxymethyl radical)

M - HCI]* (Loss of hydrogen

122 High [ _ I yered
chloride)

CeHsO]* (Fragment resultin

93 Medium [CeHsO]" (Frag g
from loss of HCI and CH20)
[CeHs]* (Phenyl cation, a

77 Medium common fragment for aromatic

compounds)

Note: The presence of two peaks with a ~3:1 intensity ratio (e.g., m/z 158 and 160) is a
distinctive signature of a molecule containing one chlorine atom, due to the natural abundance
of the 35Cl and 37Cl isotopes.

Experimental Protocol
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o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

« lonization: Electron lonization (El) is a common method. The sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of 2-Chloro-4-(hydroxymethyl)phenol relies on the
synergistic interpretation of data from multiple spectroscopic techniques. The workflow below
illustrates this integrated approach.
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¢ To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-
(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008555#spectroscopic-data-for-2-chloro-4-
hydroxymethyl-phenol-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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